

Osimertinib mesylate mechanism of action

EGFR tyrosine kinase inhibitor

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Compound Focus: Osimertinib Mesylate

CAS No.: 1421373-66-1

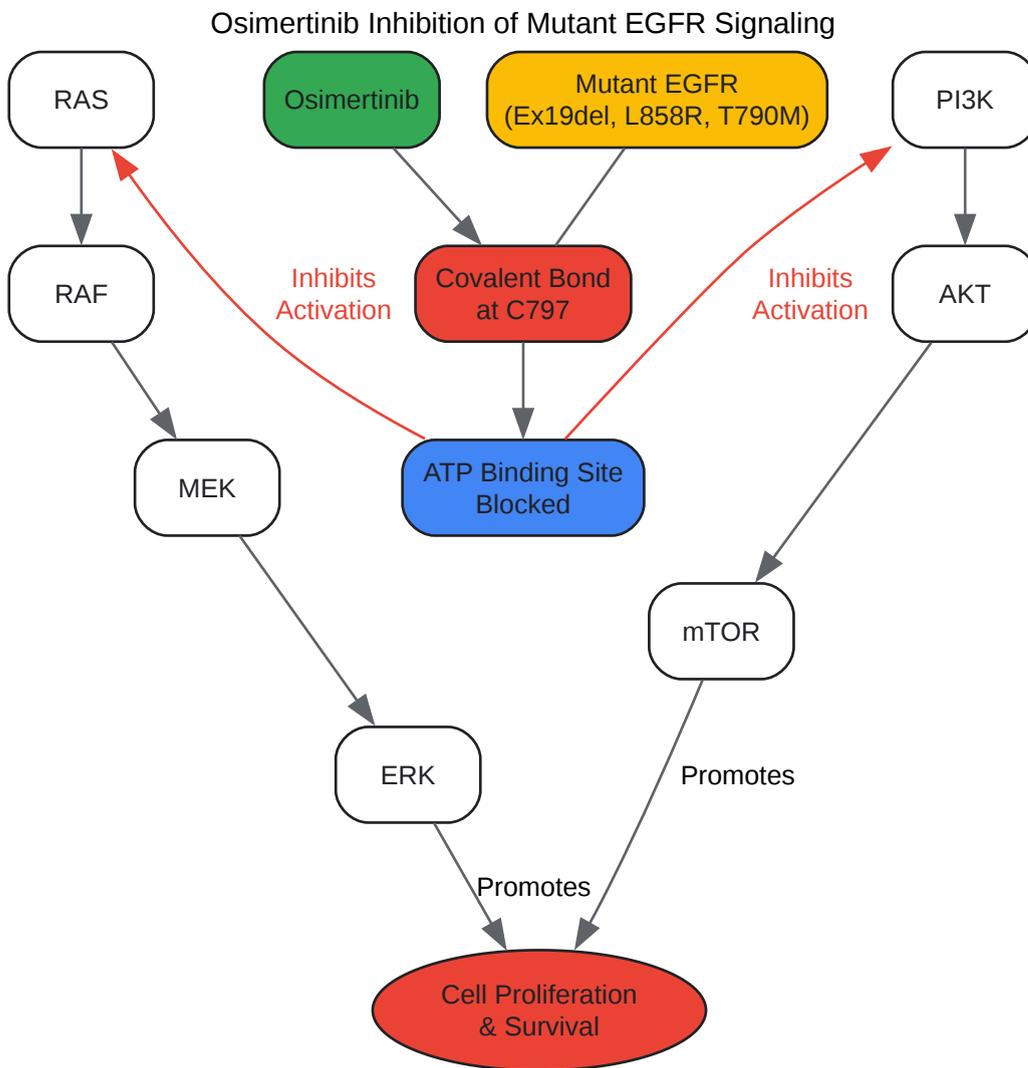
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Molecular and Mechanistic Overview

Osimertinib ($C_{28}H_{33}N_7O_2$) is a mono-anilino-pyrimidine compound designed to form a covalent bond with the cysteine-797 (C797) residue within the ATP-binding site of mutant EGFR variants [1] [2]. Its key differentiator is high selectivity; it is nearly 200-fold more potent against EGFR with L858R/T790M mutations than against wild-type EGFR [3] [4]. This selectivity minimizes off-target effects and reduces toxicity related to wild-type EGFR inhibition, such as skin rash and diarrhea [2] [5].

The diagram below illustrates how osimertinib inhibits mutant EGFR and its downstream signaling pathways.



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Osimertinib blocks mutant EGFR, inhibiting downstream pathways [4] [2] [5].

Quantitative Pharmacological Profile

The table below summarizes key pharmacokinetic and physicochemical parameters of osimertinib.

Parameter	Value	Details / Notes
Molecular Formula	C ₂₈ H ₃₃ N ₇ O ₂	Small molecule [3].

Parameter	Value	Details / Notes
Molecular Weight	499.619 g/mol	Monoisotopic: 499.269573331 [3].
Protein Binding	95%	High plasma protein binding [3].
Bioavailability	Not Fully Quantified	Median Tmax: 6 hours [3].
Volume of Distribution (Vss)	918 L	Mean steady-state value [3].
Metabolism	Primarily CYP3A	Forms active metabolites AZ7550 (similar efficacy) and AZ5104 (more potent against EGFR mutants) [3].
Route of Elimination	Feces (68%), Urine (14%)	Only 2% excreted unchanged [3].
Half-Life	48 hours	Population estimated mean [3].
Clearance	14.3 L/h	Oral clearance [3].

Primary Mechanisms of Acquired Resistance

Despite its efficacy, most patients develop acquired resistance to osimertinib. Resistance mechanisms are broadly categorized as EGFR-dependent (on-target) and EGFR-independent (off-target), with prevalence differing between first-line and second-line use [4] [1] [2].

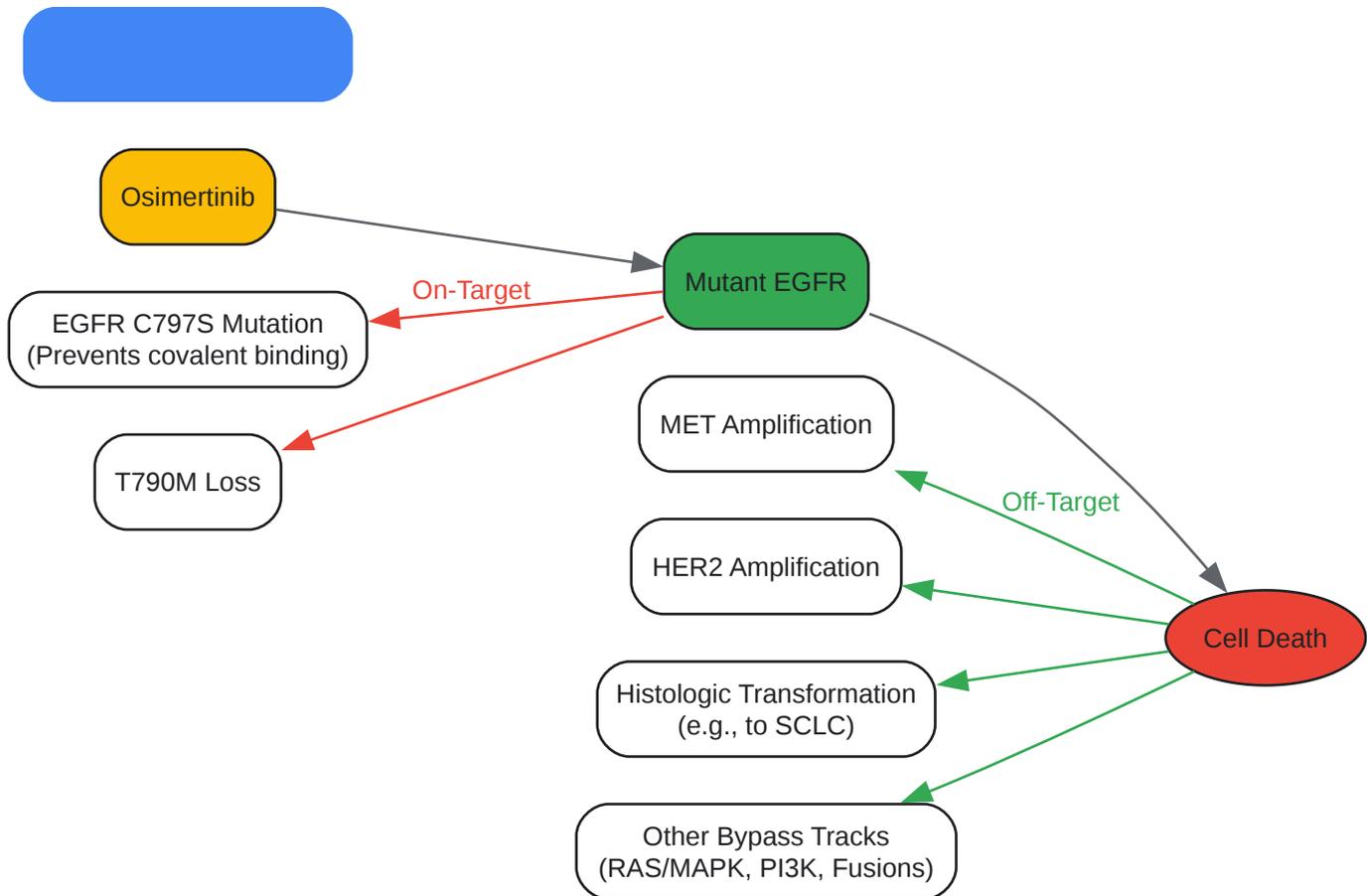
The table below summarizes the major resistance mechanisms and their reported frequencies.

Mechanism	Type	Description	Reported Frequency (Range)
EGFR C797S Mutation	On-Target	Mutation at cysteine 797 prevents covalent osimertinib binding [4] [1].	7% (1st-line) to 29% (2nd-line) [1].

Mechanism	Type	Description	Reported Frequency (Range)
MET Amplification	Off-Target	Bypasses EGFR inhibition via HER3 signaling [1] [2].	~10-29% [1].
HER2 Amplification	Off-Target	Activates parallel pro-survival pathways [1].	~2-10% [1].
T790M Loss	On-Target	Loss of the T790M mutation without a new on-target mutation [4] [1].	~49-68% (in T790M+ pts post-2nd line) [4] [1].
Histologic Transformation	Off-Target	e.g., transformation to small cell lung cancer (SCLC) [1] [2].	~9-15% [1].
Other Mutations/Fusions	Off-Target	Includes mutations in <i>KRAS</i> , <i>BRAF</i> , <i>PIK3CA</i> , and fusions involving <i>RET</i> , <i>ALK</i> , <i>NTRK</i> [1] [2].	~1-7% individually [1].

This resistance landscape is visualized in the following diagram, showing how diverse mechanisms can lead to treatment failure.

Major Osimertinib Resistance Mechanisms



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On-target and off-target mechanisms can lead to osimertinib resistance [4] [1] [2].

Analytical Methodologies for Quantification

Accurate quantification of osimertinib in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. Two advanced mass spectrometry-based methods are summarized below.

UPLC-MS/MS Method [6]

- **Application:** Quantitative analysis of osimertinib in rat plasma; also used to study drug interaction with Ginsenoside Rg3.
- **Sample Preparation:** Protein precipitation with acetonitrile using 50 μ L of plasma.

- **Chromatography:** UPLC with a C18 column (2.1 × 50 mm, 2.6 μm). Gradient elution with ammonium formate buffer and acetonitrile at 0.2 mL/min.
- **Detection:** Triple quadrupole mass spectrometer with ESI+ and MRM.
- **Key Performance Metrics:** Linear range of 1–400 ng/mL. Intra- and inter-day accuracy and precision within ±15%.

MALDI-IM-MS/MS Method [7]

- **Application:** Rapid and sensitive quantification of osimertinib in human plasma.
- **Sample Preparation:** Minimal preparation; samples are spotted with matrix (2,5-Dihydroxybenzoic acid).
- **Ionization & Separation:** Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Ion Mobility (IM) separation for enhanced selectivity.
- **Detection:** Time-of-Flight (TOF) mass spectrometer. Quantification uses a specific fragment ion at m/z 185.
- **Key Performance Metrics:** LLOQ of 5 ng/mL. Full validation per FDA and EMA guidelines. Turnaround of ~3 hours for a batch, with analysis time of just 3 minutes per sample.

Future Directions and Conclusion

Overcoming osimertinib resistance is a primary focus in NSCLC research. Strategies include developing **fourth-generation EGFR-TKIs** targeting C797S mutations, **combination therapies** targeting off-target mechanisms (e.g., EGFR-MET bispecific antibodies), and antibody-drug conjugates [4] [5]. Liquid biopsy for ctDNA analysis is vital for monitoring resistance mutations in real-time [1].

Osimertinib's targeted mechanism represents a significant advancement in NSCLC treatment. Understanding its pharmacology and the evolving landscape of resistance is fundamental for driving future drug development and creating effective post-osimertinib treatment strategies.

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